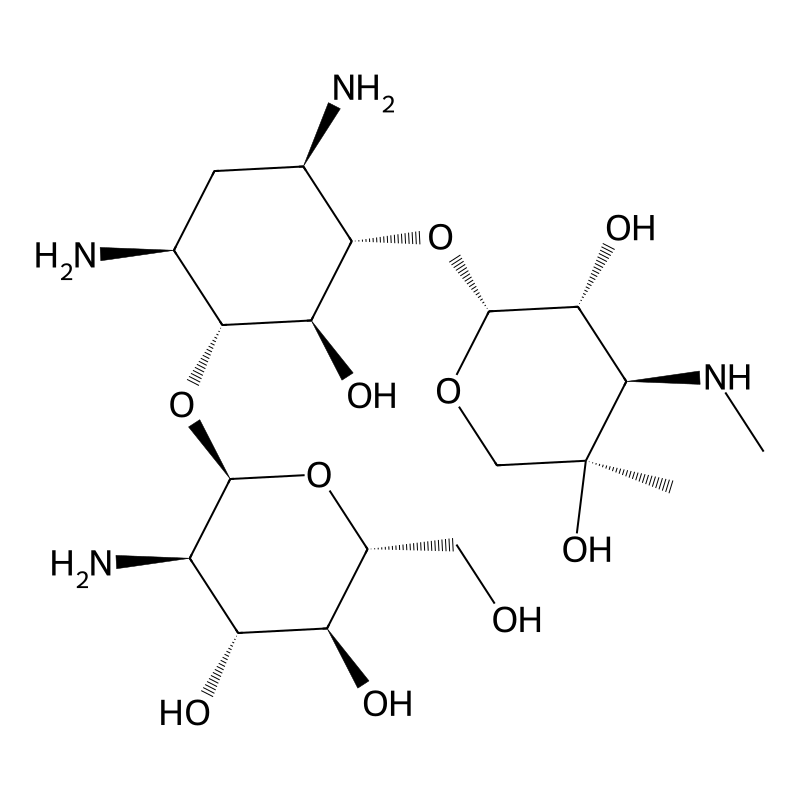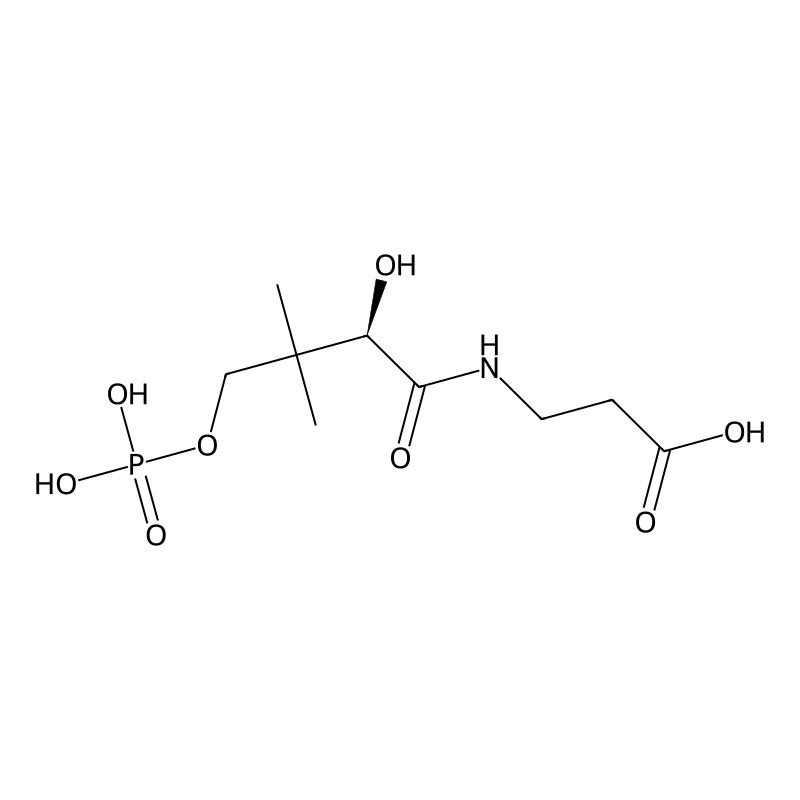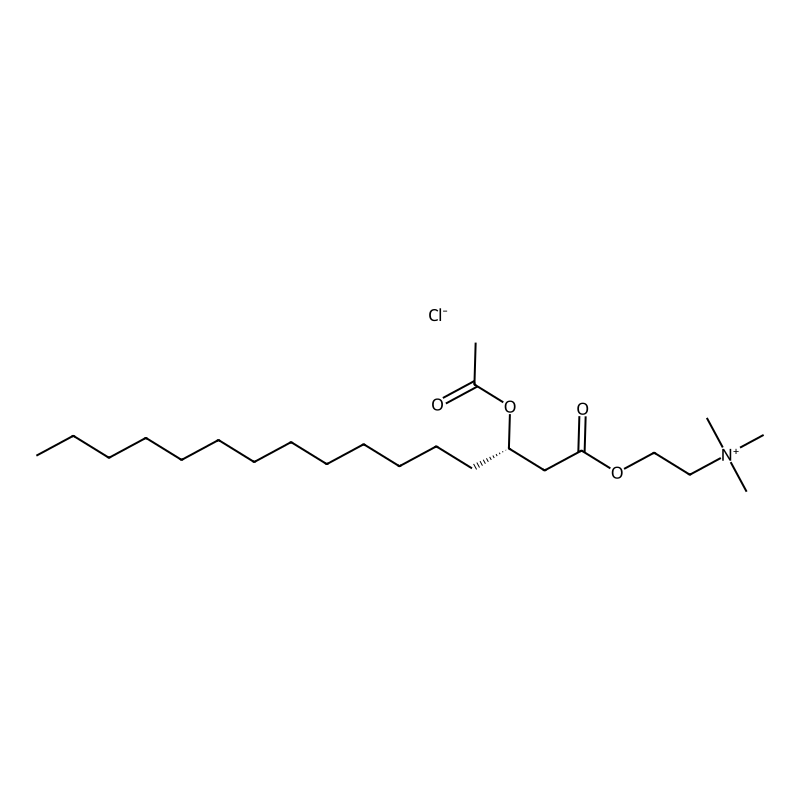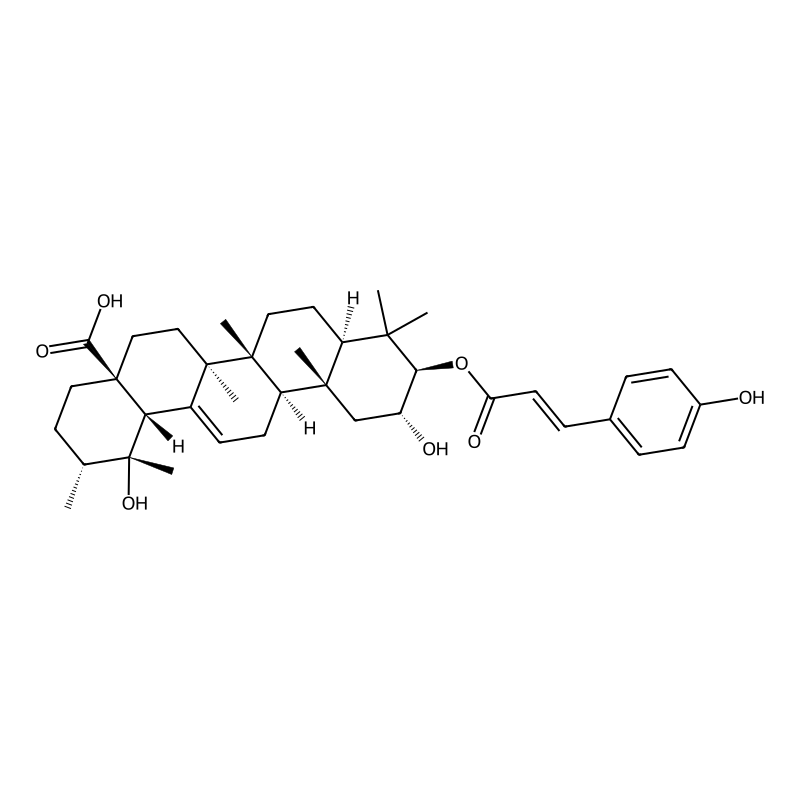cis-3-Hexenoic acid
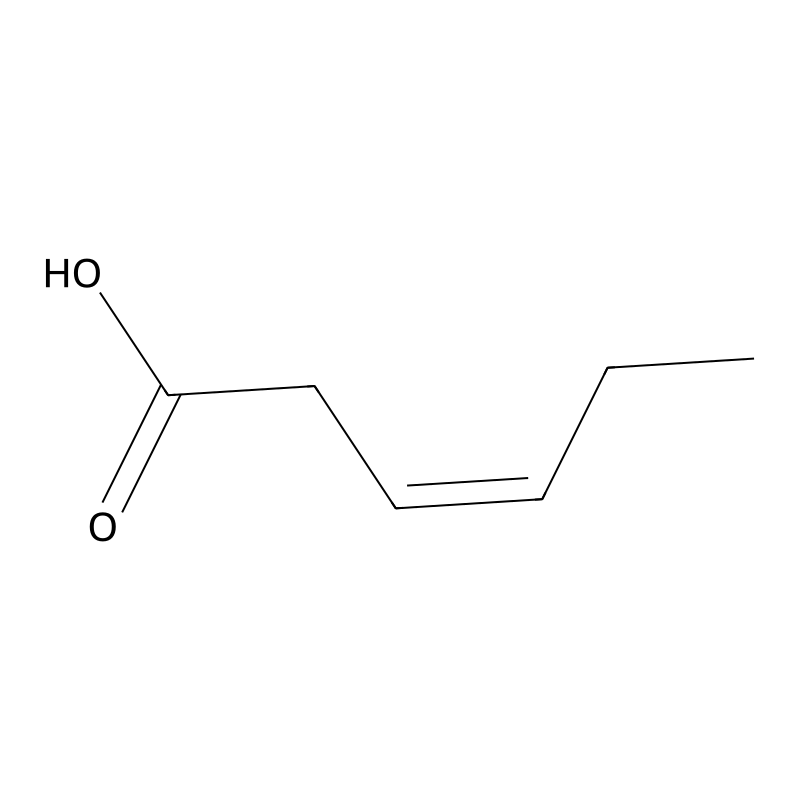
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Flavor Chemistry:
cis-3-Hexenoic acid is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) []. It contributes fruity and cheesy notes to various food products, including:
- Fruits: raspberry, passionfruit, grape, melon [].
- Cheese: Blue cheese, Swiss cheese, Cheddar cheese (in smaller amounts) [].
Studies have investigated the role of cis-3-hexenoic acid in the aroma profiles of specific food items. For example, one study identified it as a key contributor to the characteristic aroma of Blue cheese [].
Antimicrobial Properties:
Research suggests that cis-3-hexenoic acid might possess antimicrobial properties. A study demonstrated its effectiveness in inhibiting the growth of certain foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. However, further research is needed to fully understand its potential applications as an antimicrobial agent.
Biological Activity:
Some studies have explored the potential biological activities of cis-3-hexenoic acid beyond its flavor and antimicrobial properties. These studies have yielded mixed results and require further investigation.
Synthesis and Analytical Techniques:
Research efforts have been directed towards developing efficient methods for the synthesis of cis-3-hexenoic acid. Additionally, studies have employed various analytical techniques, such as gas chromatography and mass spectrometry, to identify and quantify this compound in different contexts [].
Cis-3-Hexenoic acid is an unsaturated aliphatic carboxylic acid with the molecular formula and a molecular weight of approximately 114.14 g/mol. This compound is characterized by a double bond between the third and fourth carbon atoms in its chain, specifically in the cis configuration, which influences its physical and chemical properties. It is also known by several synonyms, including (Z)-3-hexenoic acid and cis-hex-3-enoic acid. The compound has a distinct odor reminiscent of green grass and fruit, making it valuable in flavor and fragrance applications .
The specific mechanism of action of cis-3-hexenoic acid in biological systems remains under investigation []. However, it might interact with odor receptors or taste receptors due to its volatile nature and fruity aroma [, ]. Additionally, it could potentially have antimicrobial or antifungal properties, but further research is needed [].
- Oxidation: This compound can be oxidized to form various oxidized products, using agents like oxygen or hydrogen peroxide.
- Reduction: It can be reduced to produce cis-3-Hexenol, typically using reducing agents such as lithium aluminum hydride.
- Substitution: The carboxyl group of cis-3-Hexenoic acid can participate in substitution reactions with reagents like thionyl chloride .
Common ReactionsReaction Type Major Products Common Reagents Oxidation Oxidized derivatives Oxygen, Hydrogen peroxide Reduction Cis-3-Hexenol Lithium aluminum hydride Substitution Substituted derivatives Thionyl chloride
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Oxidized derivatives | Oxygen, Hydrogen peroxide |
| Reduction | Cis-3-Hexenol | Lithium aluminum hydride |
| Substitution | Substituted derivatives | Thionyl chloride |
Cis-3-Hexenoic acid exhibits notable biological activity, particularly in plant biology. It plays a role in the formation of volatile organic compounds that contribute to plant aroma and defense mechanisms against herbivores. Additionally, research is ongoing to explore its potential therapeutic applications, including its influence on various biochemical pathways and interactions with enzymes and receptors .
Several synthesis methods for cis-3-Hexenoic acid have been reported:
- Oxidation of cis-3-Hexenol: This method involves converting the corresponding alcohol to the acid.
- Hydrolysis of cis-3-Hexenyl Chloride: This reaction yields the acid from its halide precursor.
- Selective Hydrogenation: Industrial production often utilizes selective hydrogenation of sorbic acid derivatives, such as butyl sorbate, using specific catalysts .
Example Synthesis Route
A multi-step synthesis can involve:
- Lithium and ammonia in methanol.
- Sodium methoxide in methanol at low temperatures.
- Further reactions yielding desired products .
Cis-3-Hexenoic acid finds numerous applications across various fields:
- Flavor and Fragrance Industry: Used as a flavoring agent due to its pleasant aroma.
- Organic Chemistry: Serves as a precursor in synthesizing other organic compounds.
- Biological Research: Investigated for its role in plant defense mechanisms and potential therapeutic uses .
Studies on cis-3-Hexenoic acid have highlighted its interaction with various biochemical pathways. Its ability to modulate enzyme activity suggests potential applications in agriculture for enhancing plant defense mechanisms against pests. Furthermore, ongoing research aims to elucidate its effects on human health and disease modulation through biochemical interactions .
Similar Compounds: Comparison with Other Compounds
Cis-3-Hexenoic acid shares structural similarities with several other compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Cis-3-Hexenol | Alcohol derivative | Hydroxyl group instead of carboxylic acid |
| Trans-3-Hexenoic Acid | Isomer (trans configuration) | Different spatial arrangement affecting reactivity |
| Hexanoic Acid | Saturated fatty acid | Lacks double bond, fully saturated |
Uniqueness
Cis-3-Hexenoic acid is unique due to its specific cis configuration, which significantly influences its reactivity and interactions within biological systems compared to its trans isomer and saturated analogs. This distinct configuration affects both its physical properties and biological activities, making it a subject of interest in various scientific fields .
Physical Description
Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma
XLogP3
Density
0.962-0.968
Melting Point
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
1775-43-5
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]





